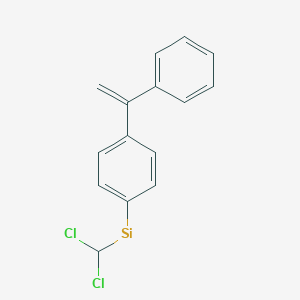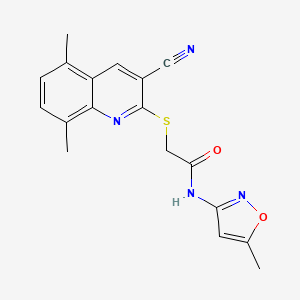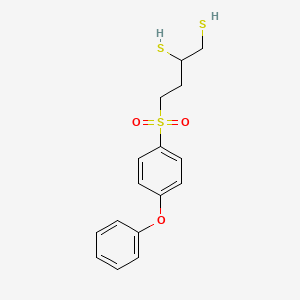![molecular formula C18H18O6S B12590084 2,2'-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid CAS No. 875935-93-6](/img/structure/B12590084.png)
2,2'-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid is a flexible dicarboxylate ligand. This compound is known for its ability to form metal-organic frameworks (MOFs) and coordination polymers due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid involves the reaction of 4-methyl-2,1-phenylene with sulfur and acetic acid under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
the synthesis likely involves similar steps as the laboratory methods, scaled up to accommodate larger quantities and optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid exerts its effects involves its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, depending on the specific application. For example, in drug delivery, the compound can form stable complexes with therapeutic agents, enhancing their stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2,2’-{1,2-Phenylenebis(methylene)}bis(sulfanediyl)dibenzoic acid: Similar structure but different substituent positions.
2,2’-{2,4,6-Trimethyl-1,3-phenylene}bis(methylene)bis(oxy)dibenzoic acid: Contains additional methyl groups, affecting its reactivity and properties.
2,2’-{1,4-Phenylenebis(methylene)}bis(sulfanediyl)dinicotinic acid: Different central benzene ring position, leading to distinct structural and functional properties.
Uniqueness
2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid is unique due to its specific structural arrangement, which allows for the formation of diverse metal-organic frameworks and coordination polymers. This flexibility makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
875935-93-6 |
|---|---|
Molecular Formula |
C18H18O6S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[2-[2-(carboxymethoxy)-5-methylphenyl]sulfanyl-4-methylphenoxy]acetic acid |
InChI |
InChI=1S/C18H18O6S/c1-11-3-5-13(23-9-17(19)20)15(7-11)25-16-8-12(2)4-6-14(16)24-10-18(21)22/h3-8H,9-10H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
XGQYCYWZENFFIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)O)SC2=C(C=CC(=C2)C)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)-](/img/structure/B12590016.png)
![3-Buten-2-one, 3-[tris(2-methyl-2-phenylpropyl)stannyl]-](/img/structure/B12590019.png)
![(3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B12590029.png)

![4-{2-[2-(2-Formylhydrazinyl)phenyl]ethyl}-1-heptylpyridin-1-ium iodide](/img/structure/B12590040.png)


![Acetamide, 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]-](/img/structure/B12590056.png)

![1,2-Ethanediamine, N-(diphenylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]-](/img/structure/B12590064.png)

![1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene](/img/structure/B12590086.png)
